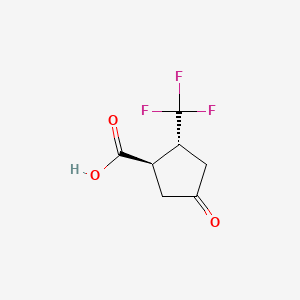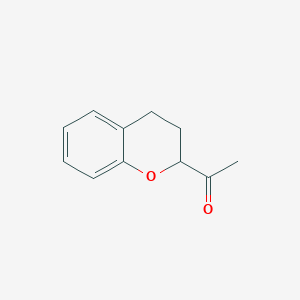
(4-Chloroquinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloroquinolin-6-yl)boronic acid is an organic compound with the molecular formula C9H7BClNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a quinoline ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloroquinolin-6-yl)boronic acid typically involves the reaction of 4-chloroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反应分析
Types of Reactions
(4-Chloroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, and dimethylformamide (DMF) are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学研究应用
(4-Chloroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Chloroquinolin-6-yl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions . In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but a simpler structure.
(4-Bromoquinolin-6-yl)boronic Acid: Similar to (4-Chloroquinolin-6-yl)boronic acid but with a bromine atom instead of chlorine.
(4-Methoxyquinolin-6-yl)boronic Acid: Contains a methoxy group instead of chlorine, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a chlorine atom on the quinoline ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
分子式 |
C9H7BClNO2 |
|---|---|
分子量 |
207.42 g/mol |
IUPAC 名称 |
(4-chloroquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H7BClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5,13-14H |
InChI 键 |
GZURNNRMQACUIG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=CN=C2C=C1)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
![rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13469692.png)
![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)


![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)


![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
